3-((1-(2-Phenoxypropanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
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Overview
Description
3-((1-(2-Phenoxypropanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a complex organic compound featuring a unique combination of azetidine and oxazolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(2-Phenoxypropanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Azetidine Ring: : The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. For instance, starting from a β-amino ester, cyclization can be achieved using a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF).
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Introduction of the Phenoxypropanoyl Group: : The phenoxypropanoyl group can be introduced via an acylation reaction. This involves reacting the azetidine intermediate with 2-phenoxypropanoic acid chloride in the presence of a base like triethylamine (TEA) to neutralize the hydrochloric acid byproduct.
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Formation of the Oxazolidine-2,4-dione Ring: : The final step involves the formation of the oxazolidine-2,4-dione ring. This can be achieved by reacting the azetidine intermediate with a suitable diester or diacid under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC) and catalytic amounts of 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the phenoxy group, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
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Reduction: : Reduction reactions can target the carbonyl groups within the oxazolidine-2,4-dione ring. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
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Substitution: : The azetidine ring can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the leaving groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as NaH or K₂CO₃.
Major Products
Oxidation: Phenoxypropanoic acid derivatives.
Reduction: Alcohols or amines depending on the specific site of reduction.
Substitution: Azetidine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 3-((1-(2-Phenoxypropanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of both azetidine and oxazolidine rings suggests that it may exhibit antimicrobial, antiviral, or anticancer activities. Studies often focus on its interaction with biological targets and its efficacy in preclinical models.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals. Its unique structural features may impart specific properties to the final products, making it valuable in various applications.
Mechanism of Action
The mechanism of action of 3-((1-(2-Phenoxypropanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is not fully understood, but it is believed to involve interactions with specific molecular targets. The azetidine ring may interact with enzymes or receptors, while the oxazolidine-2,4-dione ring could participate in hydrogen bonding or other non-covalent interactions. These interactions can modulate biological pathways, leading to the observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-one derivatives: These compounds share the azetidine ring and are known for their biological activities, including antibacterial and anticancer properties.
Oxazolidinone derivatives: These compounds contain the oxazolidine ring and are widely used as antibiotics, such as linezolid.
Uniqueness
3-((1-(2-Phenoxypropanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is unique due to the combination of both azetidine and oxazolidine rings in a single molecule. This dual-ring structure may confer distinct biological activities and synthetic versatility, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[[1-(2-phenoxypropanoyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-11(23-13-5-3-2-4-6-13)15(20)17-7-12(8-17)9-18-14(19)10-22-16(18)21/h2-6,11-12H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEJAKFZHZQFOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)CN2C(=O)COC2=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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